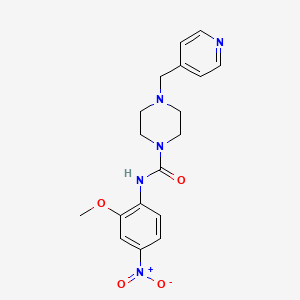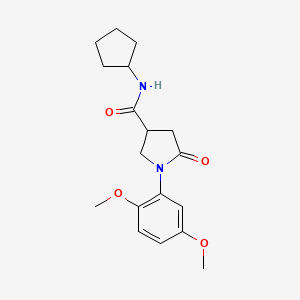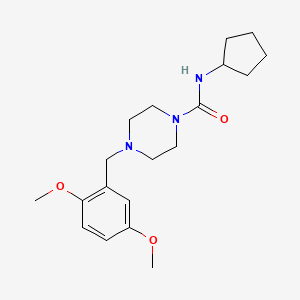
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. Additionally, it inhibits the activity of protein kinase C, a protein that is involved in cell signaling and growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide include the inhibition of cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been investigated for its potential to protect neurons from damage and improve cognitive function in Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, it has a relatively low toxicity profile compared to other chemotherapy drugs. However, one limitation is that it may not be effective in all types of cancer and may have limited efficacy in certain patient populations.
Orientations Futures
For research on 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide include investigating its potential in combination with other chemotherapy drugs to improve efficacy and reduce toxicity. Additionally, further research is needed to determine its potential in treating other types of cancer and neurodegenerative disorders. Finally, more studies are needed to understand its mechanism of action and identify potential biomarkers for patient selection.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has shown potential in medical research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential to treat various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been investigated for its potential to treat Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-7-8-18-15(9-12)16(21(26)24-20-10-13(2)27-25-20)11-19(23-18)14-5-3-4-6-17(14)22/h3-11H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUMKMIVJDQDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NOC(=C3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4791700.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4791708.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4791711.png)

![N-(4-acetylphenyl)-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4791723.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4791734.png)
![4-({[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4791737.png)
![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4791739.png)
![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4791770.png)
![ethyl 2-(3-furylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-propylglycinamide](/img/structure/B4791786.png)

amino]butanamide](/img/structure/B4791796.png)